molecular formula C20H21N3O3 B2602566 2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 899745-54-1

2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No. B2602566
CAS RN: 899745-54-1
M. Wt: 351.406
InChI Key: GQLWBKXPWPFMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Scientific Research Applications

Anticancer Research Applications

One study focuses on the synthesis and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. This compound was synthesized and its structure elucidated by various spectroscopic techniques. The in silico modeling study targeted the VEGFr receptor, indicating potential anticancer activity. The compound exhibits intermolecular hydrogen bonds, contributing to its structural stability, which might be significant in its interaction with cancer targets (Sharma et al., 2018).

Polymer Science and Material Applications

Research into thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks highlights another application area. The study synthesized a compound with absorption characteristics similar to thioxanthone, demonstrating its utility in initiating polymerization even in air atmosphere. This is significant for developing robust polymer/filler networks with improved thermal stability, showcasing the versatility of acetamide derivatives in material science (Batibay et al., 2020).

Molecular Docking and Structural Analysis

Another study explored a compound with structural relevance to "2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide," focusing on its hydrogen, stacking, and halogen bonding competition. The research aimed at understanding the noncovalent interactions stabilizing its crystal packing, which is crucial for designing molecules with specific binding properties. This study's findings could inform the development of molecules with tailored interactions for various biochemical applications (Gouda et al., 2022).

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)14-7-9-15(10-8-14)26-12-19(24)21-11-18-16-5-3-4-6-17(16)20(25)23-22-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLWBKXPWPFMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

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